molecular formula C12H11N5O3S B12920572 4-[(6-Oxo-3,6-dihydro-9h-purin-9-yl)methyl]benzenesulfonamide CAS No. 21267-97-0

4-[(6-Oxo-3,6-dihydro-9h-purin-9-yl)methyl]benzenesulfonamide

Cat. No.: B12920572
CAS No.: 21267-97-0
M. Wt: 305.31 g/mol
InChI Key: RWRNFFKEPARPQR-UHFFFAOYSA-N
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Description

4-((6-Oxo-1H-purin-9(6H)-yl)methyl)benzenesulfonamide is a complex organic compound that combines a purine derivative with a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Oxo-1H-purin-9(6H)-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common route starts with the preparation of the purine derivative, which is then coupled with a benzenesulfonamide group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

4-((6-Oxo-1H-purin-9(6H)-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

4-((6-Oxo-1H-purin-9(6H)-yl)methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((6-Oxo-1H-purin-9(6H)-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The purine moiety can bind to enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound’s solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((6-Oxo-1H-purin-9(6H)-yl)methyl)benzoic acid
  • 4-((6-Oxo-1H-purin-9(6H)-yl)methyl)benzamide
  • 4-((6-Oxo-1H-purin-9(6H)-yl)methyl)benzylamine

Uniqueness

4-((6-Oxo-1H-purin-9(6H)-yl)methyl)benzenesulfonamide is unique due to the presence of both a purine and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

21267-97-0

Molecular Formula

C12H11N5O3S

Molecular Weight

305.31 g/mol

IUPAC Name

4-[(6-oxo-1H-purin-9-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C12H11N5O3S/c13-21(19,20)9-3-1-8(2-4-9)5-17-7-16-10-11(17)14-6-15-12(10)18/h1-4,6-7H,5H2,(H2,13,19,20)(H,14,15,18)

InChI Key

RWRNFFKEPARPQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C2N=CNC3=O)S(=O)(=O)N

Origin of Product

United States

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